molecular formula C22H18O5S B2865871 5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 433327-25-4

5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No. B2865871
CAS RN: 433327-25-4
M. Wt: 394.44
InChI Key: PBPVTGGSYXRLPB-FMIVXFBMSA-N
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Description

5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate, also known as MMTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and materials science. MMTC belongs to the family of thiophene-based compounds, which are known for their diverse biological and chemical properties.

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent . Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including HepG2 (a human liver cancer cell line) . The structure of the compound allows it to fit well within the binding pockets of certain enzymes, potentially contributing to its anticancer effects.

Radio-sensitizing Effects

In addition to its direct anticancer properties, this compound has been evaluated for its ability to enhance the effects of radiation therapy . Certain derivatives have shown an increased cytotoxic activity when combined with γ-radiation, suggesting a role as a radio-sensitizer that could improve the efficacy of radiotherapy in cancer treatment.

Inhibition of Protein Tyrosine Phosphatases

The compound’s derivatives have been designed to target protein tyrosine phosphatase 1B (PTP1B), which is recognized as an attractive target for anticancer studies . Inhibition of PTP1B can disrupt cancer cell growth and proliferation, offering a potential therapeutic pathway.

Interaction with Kinases

Some derivatives of the compound have been identified as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and cancer progression . By inhibiting these kinases, the derivatives could potentially halt the growth of cancer cells.

Phosphodiesterase Inhibition

The compound’s structure is conducive to acting as a phosphodiesterase inhibitor, which can have implications in cancer treatment. Phosphodiesterase inhibitors can induce apoptosis in leukemia cells and show synergism with other anticancer agents .

properties

IUPAC Name

[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5S/c1-25-16-10-11-17(20(14-16)27-22(24)21-8-5-13-28-21)18(23)12-9-15-6-3-4-7-19(15)26-2/h3-14H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPVTGGSYXRLPB-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

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